molecular formula C7H12N2O B2395012 1-ethyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856076-42-0

1-ethyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2395012
CAS No.: 1856076-42-0
M. Wt: 140.186
InChI Key: PCJHKAIIVGEJTK-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in contemporary chemical research, largely due to its prevalence in a wide array of biologically active compounds. chemsynthesis.commdpi.comnih.gov The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov

The significance of pyrazoles extends across various domains:

Pharmaceuticals: Pyrazole derivatives are integral to numerous drugs, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com A notable example is Celecoxib, a potent anti-inflammatory drug. chemicalbook.com

Agrochemicals: The unique chemical properties of pyrazoles have been harnessed in the development of pesticides and herbicides. nih.gov

Materials Science: These compounds are also explored in the creation of novel materials, such as luminescent compounds and conducting polymers. mdpi.com

The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the properties of the resulting molecules for specific applications.

Overview of N-Substituted Pyrazole Derivatives in Advanced Organic Chemistry

The substitution pattern on the pyrazole ring dramatically influences its chemical behavior. N-substituted pyrazoles, such as 1-ethyl-5-(methoxymethyl)-1H-pyrazole, are a particularly important subclass. The substituent on the nitrogen atom can direct further reactions and modify the electronic properties of the ring.

In advanced organic chemistry, the synthesis of N-substituted pyrazoles is a focal point of research. The development of regioselective methods to control the position of the N-substituent is crucial, as different isomers can exhibit vastly different biological activities. duke.edu The use of primary amines in the synthesis of N-alkyl and N-aryl pyrazoles has been a subject of investigation to create efficient and mild reaction protocols. chemsynthesis.com The modification of the N1 position of the pyrazole core has been shown to be critical in enhancing the potency of certain biologically active compounds. duke.edu

Historical Context of Pyrazole Synthesis and its Evolution

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with coining the term "pyrazole" in 1883. nih.gov One of the classical methods for pyrazole synthesis was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. imist.ma

Over the decades, the synthesis of pyrazoles has evolved significantly from these early methods. Key developments include:

The Knorr Synthesis: This involves the condensation of a β-diketone with a hydrazine (B178648) derivative, a robust method that is still widely used today. nih.gov

1,3-Dipolar Cycloadditions: This modern approach involves the reaction of a 1,3-dipole with a dipolarophile, offering a high degree of control over the substitution pattern of the resulting pyrazole.

Multi-component Reactions: More recent innovations include one-pot, multi-component reactions that allow for the efficient construction of complex pyrazole derivatives from simple starting materials. organic-chemistry.org

This continuous evolution of synthetic methodologies has made a vast array of substituted pyrazoles, including N-substituted derivatives like this compound, more accessible for research and development.

While specific research findings on this compound are not widely available in public literature, its structural components are found in various researched pyrazole derivatives. For instance, the synthesis of related compounds like "ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate" has been documented. calpaclab.com The table below provides data for a selection of related N-substituted pyrazole compounds to illustrate the types of data available for this class of molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylateC9H14N2O2182.2250920-45-1
ethyl 5-(aminosulfonyl)-1-(methoxymethyl)-1H-pyrazole-4-carboxylateC8H13N3O5S263.274N/A
1-ethyl-N-methoxy-N-methyl-1H-pyrazole-5-carboxamideNot specifiedNot specified1070978-64-1

This table presents data for compounds structurally related to this compound to provide context on available data for similar molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-(methoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-7(6-10-2)4-5-8-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHKAIIVGEJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 5 Methoxymethyl 1h Pyrazole

Cyclocondensation Reactions in the Formation of 1-ethyl-5-(methoxymethyl)-1H-pyrazole

Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing the pyrazole (B372694) ring. These reactions involve the formation of the heterocyclic system by joining two or more molecules with the elimination of a small molecule, typically water.

Cyclocondensation of Hydrazine (B178648) Derivatives with 1,3-Difunctional Systems

The cornerstone of pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, a method famously known as the Knorr pyrazole synthesis. nih.govresearchgate.net This approach is valued for its simplicity and the ready availability of starting materials. nih.gov For the specific synthesis of this compound, this reaction would necessitate the use of ethylhydrazine as the hydrazine component. The 1,3-difunctional system required would be a derivative of 1-methoxy-2,4-butanedione, such as 1-methoxy-4,4-diethoxybutan-2-one , which serves as a key precursor.

The reaction mechanism involves an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A significant challenge with this method when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of two regioisomeric products. nih.gov

Reaction TypeHydrazine Component1,3-Difunctional Precursor (Example)Target Moiety
Knorr Pyrazole SynthesisEthylhydrazine1-methoxy-4,4-diethoxybutan-2-oneThis compound

Cyclization Reactions Involving α,β-Unsaturated Carbonyl Compounds and Vinyl Ketones

An alternative and versatile route to pyrazoles involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. researchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination or oxidation to form the aromatic pyrazole ring. nih.govbeilstein-journals.org The initial product is often a pyrazoline, which must be oxidized to furnish the corresponding pyrazole. nih.govmdpi.comresearchgate.net

To synthesize this compound via this pathway, ethylhydrazine would react with an appropriate α,β-unsaturated carbonyl precursor, such as 4-methoxy-1-alkoxybut-1-en-3-one . The subsequent oxidation of the intermediate pyrazoline would yield the final product. The use of α,β-unsaturated ketones that possess a leaving group can also lead directly to the pyrazole through an addition-elimination mechanism. mdpi.com

Precursor TypeHydrazine ComponentKey IntermediateAromatization Step
α,β-Unsaturated KetoneEthylhydrazinePyrazolineOxidation
Vinyl Ketone with Leaving GroupEthylhydrazinePyrazolineElimination

Formation from Acetylenic Ketones and Related Precursors

The cyclocondensation of acetylenic ketones with hydrazines has been a known method for pyrazole synthesis for over a century. nih.govmdpi.com This reaction offers a direct route to the pyrazole ring system. For the target compound, the reaction would involve the cyclocondensation of ethylhydrazine with an acetylenic ketone such as 4-methoxybut-1-yn-3-one . acs.org

A persistent challenge with this methodology is the control of regioselectivity, as the reaction can often produce a mixture of two regioisomers. mdpi.comnih.gov However, specific reaction conditions and substrate modifications can favor the formation of one isomer over the other. The mechanism involves the nucleophilic attack of the hydrazine on the acetylenic ketone, followed by cyclization and aromatization. acs.org

Metal-Catalyzed Synthetic Approaches for Pyrazole Derivatives

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyrazoles. These methods often provide advantages in terms of efficiency, regioselectivity, and milder reaction conditions compared to traditional approaches.

Copper-Promoted Oxidative Cycloadditions

Copper-catalyzed or -promoted reactions have gained significant traction for pyrazole synthesis. organic-chemistry.org A notable example is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.orgnih.govacs.org This method utilizes an inexpensive copper source, such as Cu₂O, and air as a green oxidant, demonstrating high atom and step economy. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction proceeds through a direct C(sp³)–H functionalization and the formation of new C-C and C-N bonds. organic-chemistry.orgnih.gov While many examples involve N,N-disubstituted hydrazines, the broader field of copper-catalyzed condensation and coupling reactions offers versatile pathways to variously substituted pyrazoles under acid-free conditions. nih.govorganic-chemistry.org

FeatureDescription
Catalyst Typically inexpensive copper salts (e.g., Cu₂O, CuI)
Oxidant Often uses air, providing a "green" chemistry approach organic-chemistry.orgacs.org
Reaction Type Aerobic Oxidative [3+2] Cycloaddition, Domino C-N coupling nih.govorganic-chemistry.org
Advantages High atom economy, high regioselectivity, mild conditions organic-chemistry.orgorganic-chemistry.orgacs.org

Silver-Mediated Cyclizations

Silver catalysis has also been effectively employed in the synthesis of pyrazole derivatives. organic-chemistry.org One prominent method is the silver-mediated [3+2] cycloaddition of terminal alkynes with sources of a "CNN" synthon, such as N-isocyanoiminotriphenylphosphorane. organic-chemistry.orgresearchgate.netacs.org These reactions are characterized by their mild conditions, broad substrate scope, and excellent tolerance of various functional groups. researchgate.netacs.org Silver salts, including silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), are effective catalysts for these transformations. researchgate.netnih.gov Other silver-mediated processes include intramolecular cyclizations of suitably functionalized precursors to construct fused pyrazole ring systems, demonstrating the versatility of silver in promoting the formation of C-N bonds in heterocyclic synthesis. nih.gov

Catalyst SystemReactant TypesKey Features
Silver (I) salts (e.g., Ag₂CO₃, AgOTf)Terminal Alkynes, N-isocyanoiminotriphenylphosphoraneMild reaction conditions, broad substrate scope, good functional group tolerance researchgate.netacs.org
Silver (I) catalyst4-alkynyl-3-hydroxy-1H-pyrazolesPromotes 5-endo-dig cyclization for fused systems nih.gov

Palladium-Catalyzed Multicomponent Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-nitrogen and carbon-carbon bonds in heterocyclic synthesis. While direct palladium-catalyzed multicomponent reactions for the synthesis of this compound are not extensively documented, analogous transformations provide a basis for a plausible synthetic route. Such a strategy could involve the coupling of a suitable hydrazine derivative with a functionalized alkyne and a source of the methoxymethyl group.

A hypothetical palladium-catalyzed three-component reaction could be envisioned as outlined below:

Component 1 Component 2 Component 3 Catalyst/Ligand Plausible Product
Ethylhydrazine1-methoxy-2-propyneCarbon monoxidePd(OAc)₂ / XantphosThis compound-4-carbaldehyde

This approach would likely proceed through a series of oxidative addition, migratory insertion, and reductive elimination steps, characteristic of palladium catalysis. The regioselectivity would be a critical aspect to control, influenced by the steric and electronic properties of the substrates and ligands.

Ruthenium and Manganese-Catalyzed Dehydrogenative Coupling Reactions

Ruthenium and manganese complexes have emerged as effective catalysts for acceptorless dehydrogenative coupling (ADC) reactions, offering an environmentally benign approach to heterocycle synthesis with the liberation of hydrogen gas and water as the only byproducts. mdpi.com The synthesis of pyrazoles from 1,3-diols and hydrazines using ruthenium catalysis has been reported, providing a potential pathway to this compound. organic-chemistry.org

A plausible reaction scheme would involve the ruthenium-catalyzed dehydrogenation of a 1,3-diol, such as 1-methoxy-2,4-pentanediol, to the corresponding β-hydroxy ketone, which then undergoes condensation with ethylhydrazine and subsequent cyclization and aromatization. organic-chemistry.org

Catalyst System Substrate 1 Substrate 2 Key Features
Ru₃(CO)₁₂ / NHC-diphosphine ligand1,3-diolsArylhydrazinesHigh selectivity, wide substrate scope, green byproducts (H₂O, H₂) organic-chemistry.org
Manganese Pincer Complex1,3-diols / Primary AlcoholsHydrazines / Methyl HydrazonesDivergent synthesis of symmetrically and unsymmetrically substituted pyrazoles

Manganese pincer complexes have also been utilized for the divergent synthesis of pyrazoles through ADC reactions, offering a sustainable alternative to precious metal catalysts.

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and have been widely applied to the synthesis of pyrazole derivatives. nih.govlongdom.org A viable MCR strategy for this compound would likely involve the condensation of a 1,3-dicarbonyl compound or its equivalent with ethylhydrazine. nih.gov

For the target molecule, a key precursor would be a β-alkoxy-α,β-unsaturated ketone, such as 4-methoxy-3-penten-2-one. The reaction with ethylhydrazine would proceed via a Michael addition followed by cyclocondensation. beilstein-journals.org

Component A Component B Component C Resulting Scaffold
AldehydeMalononitrileHydrazine5-aminopyrazole-4-carbonitrile
β-ketoesterAldehydeMalononitrilePyrano[2,3-c]pyrazole
1,3-dicarbonyl compoundEthylhydrazine-1-ethyl-3,5-disubstituted-pyrazole

Regioselective Synthesis and Control in Pyrazole Formation

The regioselective synthesis of 1,5-disubstituted pyrazoles is a well-known challenge, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. nih.gov The reaction of a β-alkoxy-α,β-unsaturated ketone with ethylhydrazine is a key strategy for controlling the regiochemistry to favor the 1,5-disubstituted product. mdpi.com

The regioselectivity is primarily governed by the initial nucleophilic attack of the hydrazine on the dicarbonyl equivalent. With ethylhydrazine, the more nucleophilic nitrogen atom is the unsubstituted one. In the case of a β-alkoxy-α,β-unsaturated ketone, the reaction proceeds through a conjugate addition, followed by cyclization and elimination of the alkoxy group, which directs the formation of the desired 1,5-isomer.

Precursor Type Hydrazine Key Factor for Regiocontrol Predominant Isomer
Unsymmetrical 1,3-diketoneMethylhydrazineSteric hindrance at the carbonyl groupsMixture of 1,3- and 1,5-isomers
β-alkoxy-α,β-unsaturated ketoneEthylhydrazineMichael addition followed by elimination of the alkoxy group mdpi.com1,5-disubstituted pyrazole
Trichloromethyl enonesArylhydrazine vs. Arylhydrazine hydrochlorideNature of the hydrazine (free base vs. salt) nih.gov1,5- vs. 1,3-regioisomer nih.gov

A patent for the regioselective synthesis of 1,5-disubstituted 1H-pyrazole-4-carboxylates highlights the reaction of ethyl 2-(alkoxymethylidene)-3-oxobutanoates with substituted hydrazines to yield the 1,5-isomer with high selectivity. google.com

Mechanistic Investigations of this compound Synthesis

The formation of the pyrazole ring from a 1,3-dicarbonyl equivalent and a hydrazine proceeds through a well-established mechanistic pathway involving nucleophilic addition, cyclization, and dehydration.

The synthesis of this compound from a precursor like 4-methoxy-3-penten-2-one and ethylhydrazine initiates with a nucleophilic attack. The reaction of α,β-unsaturated ketones with hydrazines is a common method for pyrazoline synthesis, which can then be aromatized to pyrazoles. researchgate.net The mechanism generally involves the initial formation of a hydrazone, followed by an intramolecular Michael addition to form the pyrazoline ring. researchgate.net

Alternatively, a Michael addition of the hydrazine to the β-position of the unsaturated ketone can occur first, followed by an intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon.

Plausible Mechanistic Steps:

Nucleophilic Attack: The more nucleophilic terminal nitrogen of ethylhydrazine attacks the β-carbon of the β-alkoxy-α,β-unsaturated ketone (Michael addition).

Intramolecular Cyclization: The internal nitrogen atom of the resulting enamine intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

Dehydration and Aromatization: Subsequent elimination of a water molecule and the methoxy group leads to the formation of the aromatic pyrazole ring.

The final step in the synthesis is the aromatization of the dihydropyrazole intermediate. In the reaction of a β-alkoxy-α,β-unsaturated ketone, the alkoxy group at the β-position serves as an excellent leaving group, facilitating the elimination step under relatively mild conditions to afford the aromatic pyrazole. beilstein-journals.orgmdpi.com

The use of a tosyl group on the hydrazine can also facilitate direct aromatization by elimination of toluenesulfinic acid. beilstein-journals.org In syntheses starting from pyrazolines (dihydropyrazoles), an oxidation step is required for aromatization. mdpi.comnih.gov

Precursor Feature Leaving Group Aromatization Condition
β-alkoxy-α,β-unsaturated ketoneAlkoxy groupSpontaneous or mild acid/base catalysis mdpi.com
Tosylhydrazine adductTosyl groupBase-mediated elimination beilstein-journals.org
Pyrazoline intermediate-Oxidation (e.g., with an oxidizing agent or air) mdpi.comnih.gov
α-benzotriazolylenonesBenzotriazoleBase-mediated elimination nih.gov

Radical and Cycloaddition Mechanisms

The construction of the pyrazole ring system is most commonly achieved through [3+2] cycloaddition reactions, a class of pericyclic reactions that efficiently form five-membered heterocyclic rings. nih.govorganic-chemistry.org This method involves the reaction of a 1,3-dipole with a dipolarophile. For a pyrazole substituted like this compound, this typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound or an alkyne. chim.it

One of the most frequently utilized protocols for pyrazole synthesis is the 1,3-dipolar cycloaddition involving nitrile imines, which can be generated in situ, reacting with alkynes or alkyne equivalents. nih.gov For instance, the Huisgen cyclization of nitrile imines with a substituted alkene acting as an alkyne synthon can produce highly substituted pyrazoles with great regioselectivity. nih.gov Similarly, diazo compounds are effective 1,3-dipoles that react with alkynes to yield pyrazoles. ccspublishing.org.cnorientjchem.org Recent methodologies have explored cascade reactions, where an initial [3+2] cycloaddition of an α-diazoester with an ynone is followed by a series of rearrangements to afford multisubstituted pyrazoles. ccspublishing.org.cn

Alternative cycloaddition strategies have also been developed. A novel base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones provides excellent regioselectivity and broad functional group tolerance under mild conditions. acs.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also offers a convenient, atom-economical, and regioselective route to substituted pyrazoles. organic-chemistry.org

Table 1: Comparison of Cycloaddition Strategies for Pyrazole Synthesis

ReactantsMechanism TypeKey FeaturesReference
Nitrile Imine + Alkyne/AlkeneHuisgen 1,3-Dipolar CycloadditionHigh regioselectivity; can use alkyne surrogates. nih.gov
Diazo Compound + Alkyne1,3-Dipolar CycloadditionVersatile for various substitutions; can be integrated into cascade reactions. ccspublishing.org.cnorientjchem.org
Sydnone + 2-Alkynyl-1,3-dithianeBase-Mediated [3+2] CycloadditionExcellent regioselectivity under mild conditions; broad substrate scope. acs.org
β,γ-Unsaturated HydrazoneRadical CyclizationInitiated by hydrazonyl radical formation; involves C=C bond cleavage. organic-chemistry.org
α-Bromo Ketone + HydrazoneRadical Addition/CyclizationInvolves radical addition followed by intramolecular cyclization. orientjchem.org

While less common, radical mechanisms also provide a pathway to pyrazole synthesis. A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org Another method involves the reaction of α-bromo ketones with hydrazones, which proceeds through a radical addition followed by an intramolecular cyclization to furnish tri-substituted pyrazoles. orientjchem.org Vinylpyrazoles are also known to react with thiols via free radical mechanisms to form sulfur-substituted pyrazoles. nih.gov

Advances in N-Alkylation and N-Substitution Methods for Pyrazoles

The introduction of the ethyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound. This is typically achieved through the N-alkylation of a 5-(methoxymethyl)-1H-pyrazole precursor. Traditional methods often involve the deprotonation of the pyrazole's NH group with a base, followed by reaction with an electrophile like an alkyl halide. semanticscholar.org However, these methods can sometimes lead to mixtures of regioisomers (N1 and N2 alkylation) in unsymmetrical pyrazoles. Consequently, significant research has focused on developing more selective and efficient N-alkylation and N-substitution methods.

Recent breakthroughs have provided several advanced strategies:

Acid-Catalyzed Alkylation : A novel method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles. semanticscholar.orgmdpi.com This approach provides good yields for various N-alkyl pyrazoles and offers an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, the reaction produces a mixture of regioisomers, with steric effects controlling the major product. mdpi.com

Catalyst-Free Michael Addition : Inspired by crystal structure analysis, a catalyst-free Michael reaction has been developed for the N1-alkylation of 1H-pyrazoles. This method achieves high yields (>90%) and excellent regioselectivity (N1/N2 > 99.9:1), providing a straightforward, single-step process to di-, tri-, and tetra-substituted pyrazoles bearing a variety of functional groups. acs.org

Enzymatic Alkylation : To address the challenge of regioselectivity, engineered enzymes have been employed. A cyclic two-enzyme cascade enables the selective alkylation (including methylation and ethylation) of pyrazoles with simple haloalkanes, achieving unprecedented regioselectivity (>99%). researchgate.net This system uses a promiscuous enzyme to generate non-natural analogs of the cosubstrate S-adenosyl-l-methionine (SAM), which a second engineered enzyme then uses to transfer the alkyl group selectively. researchgate.net

Direct Synthesis from Amines : An original method allows for the preparation of N-alkyl and N-aryl substituted pyrazoles directly from primary aliphatic or aromatic amines and diketones. acs.org This protocol avoids the use of often hard-to-handle hydrazines, requires no inorganic reagents, and proceeds under mild conditions with short reaction times. acs.org

Table 2: Modern Methods for N-Alkylation of Pyrazoles

MethodReagents/CatalystKey AdvantagesSelectivityReference
Acid-Catalyzed AlkylationTrichloroacetimidates / Brønsted AcidAvoids strong base and high temperature.Sterically controlled regioselectivity. semanticscholar.orgmdpi.com
Michael AdditionActivated Alkenes / Catalyst-FreeHigh yield, excellent N1 regioselectivity, single step.>99.9:1 (N1/N2) acs.org
Enzymatic AlkylationHaloalkanes / Engineered EnzymesUnprecedented regioselectivity, sustainable.>99% researchgate.net
Direct SynthesisPrimary Amines + DiketonesAvoids hydrazine, mild conditions, short reaction times.Good for N-aryl and N-alkyl pyrazoles. acs.org

Computational and Theoretical Studies on 1 Ethyl 5 Methoxymethyl 1h Pyrazole

Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) Calculations for Structural Elucidation

No specific DFT calculations for the structural elucidation of 1-ethyl-5-(methoxymethyl)-1H-pyrazole have been reported in the reviewed literature.

Ab Initio and Molecular Mechanics (MM) Approaches

There are no available studies utilizing Ab Initio or Molecular Mechanics approaches for the conformational analysis of this compound.

Electronic Structure Characterization

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

A HOMO-LUMO analysis for this compound has not been documented in published research.

Molecular Electrostatic Potentials (MEPs) and Electron Density Distributions

Specific data on the Molecular Electrostatic Potentials and electron density distributions for this compound are not available.

Natural Bond Orbital (NBO) Analysis

An NBO analysis of this compound has not been reported.

Theoretical Prediction of Reactivity and Electrophilicity

Theoretical calculations are pivotal in predicting the reactivity and electrophilicity of pyrazole (B372694) derivatives. The pyrazole ring is an aromatic heterocycle with an excess of π-electrons. mdpi.com This electronic configuration dictates its reactivity, making positions 3 and 5 generally susceptible to nucleophilic attack, while electrophilic substitution reactions preferentially occur at position 4. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate local reactivity descriptors like Fukui functions. These descriptors help in identifying the specific sites within the pyrazole ring that are most likely to interact with electrophiles or nucleophiles. For instance, in the N-alkylation of pyrazole derivatives, Fukui functions can predict whether the reaction will occur at the N1 or N2 position. researchgate.net The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, further aids in identifying nucleophilic and electrophilic centers within the molecule. bohrium.com

Global reactivity descriptors derived from the energies of Frontier Molecular Orbitals (HOMO and LUMO) are also crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.govnih.gov These computational analyses provide a theoretical foundation for understanding and predicting the outcomes of chemical reactions involving pyrazole derivatives. researchgate.net

Tautomerism and Proton Transfer Dynamics in Pyrazole Systems

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, influencing their reactivity and biological activity. mdpi.com This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. purkh.com Computational studies have been instrumental in evaluating the relative stabilities of different tautomers and the energetic barriers associated with proton transfer.

The electronic nature of substituents on the pyrazole ring significantly influences tautomeric equilibrium. nih.govresearchgate.net Ab initio and DFT calculations have shown that electron-donating groups, particularly those that donate through the π-system (e.g., -NH2, -OH, -CH3), tend to stabilize the tautomer where the proton is on the nitrogen atom adjacent to the C3 position. nih.gov Conversely, electron-withdrawing groups (e.g., -CHO, -COOH, -CFO) generally favor the tautomer with the proton on the nitrogen at the N1 position, adjacent to the C5 position. nih.govresearchgate.net

For this compound, the ethyl group at the N1 position "fixes" the tautomeric form, preventing the typical annular tautomerism seen in N-unsubstituted pyrazoles. However, understanding the principles of substituent effects is crucial for predicting the properties and reactivity of related pyrazole structures.

Table 1: Effect of Substituent on Tautomeric Stability in Pyrazoles

Substituent TypePreferred Tautomer
Electron-Donating (e.g., -NH2, -OH)N-H at position 1 (adjacent to C3)
Electron-Withdrawing (e.g., -CHO, -COOH)N-H at position 1 (adjacent to C5)

This table is based on general findings from computational studies on substituted pyrazoles and illustrates the guiding principles of tautomeric preference.

Computational models have been developed to study the dynamics of proton transfer, including the role of solvent molecules. Studies have shown that water molecules can significantly lower the energy barriers for proton transfer between tautomers by forming hydrogen bonds. nih.govnih.gov The presence of even a single water molecule can facilitate the transfer, and the effect is often most pronounced with two water molecules creating a hydrogen-bonded bridge. nih.govnih.gov While intramolecular proton transfer in the gas phase can have high activation energies, intermolecular pathways involving solvent molecules are often more favorable. nih.govnih.gov

Nonlinear Optical (NLO) Properties and Related Computational Studies

Pyrazole derivatives are among the organic compounds investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. researchgate.netresearchgate.net Computational methods are essential for predicting and understanding the NLO response of these molecules.

The NLO properties of a molecule are determined by its response to an applied electric field, which can be quantified by calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). q-chem.comdtic.mil DFT calculations are widely used to compute these parameters. researchgate.netresearchgate.net

A large hyperpolarizability value is indicative of a significant NLO response. frontiersin.org This property is often associated with molecules possessing a π-conjugated system and significant intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. nih.gov Computational studies on various pyrazoline and pyrazole derivatives have demonstrated that their NLO properties can be tuned by modifying the substituents, with some derivatives showing hyperpolarizability values significantly higher than those of standard NLO materials. researchgate.netresearchgate.net For instance, the introduction of strong electron-donating and electron-withdrawing groups can enhance the ICT character and, consequently, the NLO response. nih.gov

Table 2: Calculated NLO Properties for a Hypothetical Pyrazole Derivative

PropertyCalculated Value
Dipole Moment (μ)5.0 D
Average Polarizability (⟨α⟩)2.5 x 10⁻²³ esu
First Hyperpolarizability (β)8.0 x 10⁻³⁰ esu

Note: This table presents hypothetical data for illustrative purposes, as specific calculations for this compound were not found. The values are within the range observed for other pyrazole derivatives.

Structure-Reactivity Relationship (SRR) Investigations of Pyrazole Derivatives

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of pyrazole derivatives with their reactivity and, by extension, their biological or material properties. eurasianjournals.com These investigations are fundamental to rational drug design and materials science. nih.govmdpi.comnih.gov

By systematically modifying the substituents at various positions of the pyrazole ring and computationally evaluating their effects on electronic structure and reactivity descriptors, researchers can build predictive models. researchgate.net For example, in the development of enzyme inhibitors, SRR studies can reveal which structural features are essential for potent activity. This often involves identifying key substituents and their optimal positions on the pyrazole scaffold. nih.govnih.gov For instance, studies on pyrazole-based cannabinoid receptor antagonists have identified that a para-substituted phenyl ring at the C5 position, a carboxamido group at C3, and a specific dichlorophenyl substituent at N1 are crucial for high antagonistic activity. nih.gov Such insights, often guided and rationalized by computational modeling, are invaluable for the design of new molecules with desired properties. eurasianjournals.com

Structural Elucidation and Solid State Chemistry of 1 Ethyl 5 Methoxymethyl 1h Pyrazole

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the three-dimensional structure of 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Determination of Crystal System and Space Group

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, triclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the unit cell. This fundamental information governs the packing of the molecules in the crystal lattice.

Unit Cell Parameters and Z-Values

From the diffraction data, the dimensions of the unit cell (a, b, c) and the angles between the crystal axes (α, β, γ) would be determined. The Z-value, representing the number of molecules per unit cell, would also be calculated.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed geometric analysis of the molecule would be possible, providing precise measurements of all bond lengths, bond angles, and torsion angles. This data is crucial for understanding the electronic and steric effects of the ethyl and methoxymethyl substituents on the pyrazole (B372694) ring.

Molecular Conformation and Planarity of the Pyrazole Ring

The single-crystal X-ray diffraction data would allow for an in-depth analysis of the molecule's conformation, including the orientation of the ethyl and methoxymethyl groups relative to the pyrazole ring. The planarity of the pyrazole ring itself could also be quantitatively assessed.

Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal is stabilized by various intermolecular forces. The study of these interactions is key to understanding the solid-state properties of the compound.

Hydrogen Bonding Networks (C-H…O, N-H…N)

While this compound lacks traditional hydrogen bond donors like N-H or O-H, the analysis would focus on weaker C-H…O and potentially C-H…N interactions. The oxygen atom of the methoxymethyl group could act as a hydrogen bond acceptor, leading to the formation of specific supramolecular architectures. The absence of an N-H bond in the 1-substituted pyrazole ring precludes the formation of N-H…N hydrogen bonds.

C-H…π and π-π Stacking Interactions

Non-covalent interactions such as C-H…π and π-π stacking are significant forces in the stabilization of crystal structures of aromatic heterocyclic compounds, including pyrazole derivatives.

C-H…π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the electron-rich π system of an aromatic ring. In the context of pyrazole derivatives, C-H bonds from alkyl substituents or the pyrazole ring itself can interact with the π-cloud of an adjacent pyrazole or other aromatic moieties within the crystal lattice. For instance, in certain manganese(II) and copper(II) coordination compounds containing 3,5-dimethylpyrazole, C-H…π interactions are observed where a C-H moiety of a benzoate (B1203000) group interacts with the π-system of the pyrazole ring, with a reported centroid…H distance of 2.70 Å and an angle of 159.1°, indicating a strong interaction. mdpi.com

π-π Stacking Interactions: These interactions involve the overlapping of π-orbitals between aromatic rings. They can be categorized as face-to-face or edge-to-face arrangements. The nature and strength of π-π stacking in pyrazole derivatives can be tailored by the functional groups attached to the ring. nih.gov For example, in some energetic N-nitramino/N-oxyl-functionalized pyrazoles, unique face-to-face π-π stacking is a key feature of their crystal structures. nih.gov The presence of both electron-donating and electron-withdrawing groups can influence the electrostatic potential of the pyrazole ring, thereby affecting the geometry and energy of these interactions. In a coordination compound of Mn(II) with 3,5-dimethylpyrazole, π-stacking interactions were identified as contributing to the stability of the layered assembly. mdpi.com

For this compound, the ethyl and methoxymethyl groups can participate in C-H…π interactions with neighboring pyrazole rings. Furthermore, the pyrazole ring itself can engage in π-π stacking, likely in an offset or parallel-displaced fashion to minimize electrostatic repulsion. The specific geometry and energetic contribution of these interactions would require detailed crystallographic analysis.

Supramolecular Architectures and Self-Assembly of Pyrazole Derivatives

The ability of pyrazole derivatives to form well-defined supramolecular architectures through self-assembly is a cornerstone of their solid-state chemistry. These assemblies are primarily dictated by hydrogen bonding and other non-covalent interactions.

The self-assembly of pyrazole derivatives, particularly 1H-pyrazoles which contain an N-H group, is dominated by N-H…N hydrogen bonds. mdpi.com This primary interaction leads to the formation of various motifs. However, for N-substituted pyrazoles like this compound, the absence of the N-H donor group precludes these classic hydrogen-bonded assemblies. Consequently, weaker interactions such as C-H…O, C-H…N, and the aforementioned C-H…π and π-π stacking interactions become the dominant steering forces in their crystal packing.

The design of pyrazole-based motifs can lead to controlled supramolecular polymerization, where intramolecular hydrogen bonding and subsequent intermolecular interactions guide the self-assembly process into distinct aggregates. rsc.org

Dimerization, Trimerization, and Tetramerization Patterns

In 1H-pyrazoles, the self-association through N-H…N hydrogen bonds commonly results in cyclic oligomers. mdpi.com

Dimers: Two pyrazole molecules connect via a pair of N-H…N hydrogen bonds.

Trimers: Three pyrazole molecules form a cyclic arrangement with three N-H…N hydrogen bonds.

Tetramers: Four pyrazole molecules assemble into a larger ring, again through N-H…N hydrogen bonds.

These patterns are prevalent in the solid state and have been extensively studied. mdpi.com The formation of one pattern over another is a subtle interplay of steric and electronic factors of the substituents on the pyrazole ring. Since this compound is N-alkylated, it cannot form these specific hydrogen-bonded dimers, trimers, or tetramers. Its aggregation would be governed by other intermolecular forces, potentially leading to different packing motifs, such as dimers formed through dipole-dipole interactions or π-π stacking.

Influence of Substituents on Supramolecular Motifs

Substituents play a critical role in directing the self-assembly of pyrazole derivatives. The electronic and steric properties of the groups attached to the pyrazole ring determine the type and geometry of the resulting supramolecular motifs.

For 1H-pyrazoles, the position and nature of substituents can favor one hydrogen-bonding motif over another (e.g., dimer vs. trimer vs. catemer). researchgate.net In N-alkylated pyrazoles, where strong N-H…N hydrogen bonding is absent, the influence of substituents on weaker interactions becomes paramount. nih.govnih.gov

In the case of this compound:

The N1-ethyl group introduces conformational flexibility and provides C-H donors for weak hydrogen bonds. Its presence dictates that the primary self-assembly motifs seen in 1H-pyrazoles will not be present.

The combination of these substituents will likely result in a complex interplay of weak intermolecular forces, leading to a unique supramamolecular architecture that can only be definitively determined through single-crystal X-ray diffraction.

X-ray Powder Diffraction Analysis

X-ray Powder Diffraction (XRPD) is a powerful technique for the characterization of crystalline solids. It provides a fingerprint of the crystalline phase, which is useful for phase identification, purity analysis, and can also be used for crystal structure determination.

An XRPD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are related to the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.

For a new pyrazole derivative, XRPD would be an essential analytical tool. For example, the XRPD data for 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was indexed to a monoclinic space group with specific unit cell parameters, confirming its crystal system and providing reference data for its identification. researchgate.net

While no specific XRPD data has been published for this compound, a hypothetical analysis would involve the following steps:

Data Collection: A finely powdered sample would be irradiated with monochromatic X-rays, and the intensity of the scattered radiation would be measured as a function of the 2θ angle.

Phase Identification: The resulting diffraction pattern would be compared to databases (like the Powder Diffraction File) to check for known crystalline phases.

Indexing and Unit Cell Determination: If the compound is a new crystalline phase, the diffraction peaks would be indexed to determine the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell.

Structure Solution/Refinement: In favorable cases, the full crystal structure can be solved or refined from high-quality powder diffraction data, for instance, using the Rietveld refinement method.

The table below illustrates the type of data that would be obtained from an indexed XRPD pattern for a pyrazole derivative.

2θ (Observed)d-spacing (Å)Relative Intensity (%)
10.28.67100
12.57.0845
15.85.6178
20.54.3395
22.14.0262
25.33.5288
This is a hypothetical data table for illustrative purposes.

This analysis would provide fundamental structural information about the solid-state form of this compound.

Photophysical Properties of 1 Ethyl 5 Methoxymethyl 1h Pyrazole

Absorption and Emission Spectroscopy of Pyrazole (B372694) Derivatives

The absorption and emission spectra of pyrazole derivatives are governed by the electronic transitions within the molecule. The pyrazole ring itself is an aromatic heterocycle, and its photophysical properties are often modulated by the presence of electron-donating or electron-withdrawing groups. In the case of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, the N1-ethyl group is a simple alkyl substituent with a minor electronic effect. The C5-methoxymethyl group, containing an ether linkage, is generally considered to be a weak electron-donating group.

For many substituted pyrazoles, the absorption spectra typically exhibit bands in the ultraviolet region, corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the pyrazole ring. For instance, the introduction of chromophoric or auxochromic groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

The emission properties of pyrazole derivatives are highly dependent on their molecular structure. While pyrazole itself is non-fluorescent, appropriate substitution can lead to compounds with significant fluorescence. The fluorescence arises from the radiative decay of the first excited singlet state (S1) to the ground state (S0). The emission wavelength and intensity are influenced by the nature of the substituents and their interaction with the pyrazole core.

To illustrate the typical absorption and emission characteristics of N-alkylated pyrazoles with substituents that can influence the electronic distribution, the following table presents data for representative pyrazole derivatives found in the literature.

CompoundSubstitution PatternAbsorption Max (λabs, nm)Emission Max (λem, nm)Solvent
1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazolineN1-phenyl, C3-aryl, C5-phenyl352Varies with solvent (solvatochromic)Various
(E)-1,5-diphenyl-3-styryl-1H-pyrazoleN1-phenyl, C3-styryl, C5-phenyl---
Fused Pyrazole 78Fused ring system325, 372476-

Note: The data presented is for structurally related or representative pyrazole derivatives and not for this compound itself.

Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

The quantum yield of pyrazole derivatives is highly sensitive to their molecular structure and environment. Substituents that promote radiative decay pathways and minimize non-radiative decay processes, such as internal conversion and intersystem crossing, will enhance the fluorescence quantum yield. For many fluorescent pyrazole derivatives, quantum yields can range from moderate to very high. For example, some 1,3,5-trisubstituted pyrazoline derivatives are known to exhibit large fluorescence quantum yields, often in the range of 0.6–0.8.

The following table provides examples of fluorescence quantum yields for some substituted pyrazole derivatives, illustrating the impact of substitution on emission efficiency.

CompoundFluorescence Quantum Yield (Φf)Conditions
Fused Pyrazole 780.38-
Fused Pyrazole 78 with Fluoride (B91410)0.64-

Note: This data is for representative pyrazole derivatives and is intended to illustrate the range of quantum yields observed in this class of compounds.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a stabilization of the excited state and a red shift (bathochromic shift) in the emission spectrum.

Many pyrazole derivatives, particularly those with donor-acceptor (push-pull) structures, exhibit significant solvatochromic behavior. This sensitivity to the local environment makes them useful as fluorescent probes for studying the polarity of microenvironments, such as in biological systems.

For this compound, while a strong solvatochromic effect might not be anticipated due to the absence of strong donor-acceptor groups, some degree of environmental sensitivity is still possible. The pyrazole ring itself has a dipole moment, and changes in the electronic distribution upon excitation can lead to a change in this dipole moment, resulting in solvatochromism. For instance, studies on 1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazoline have shown a large red shift in the fluorescence spectrum with an increase in solvent polarity, indicating a more polar excited state. nih.gov

Mechanisms of Photophysical Phenomena in Substituted Pyrazoles

The diverse photophysical behaviors observed in substituted pyrazoles can be attributed to several underlying photophysical mechanisms, primarily involving charge transfer processes upon photoexcitation.

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules that possess both an electron-donating (D) and an electron-accepting (A) moiety, often connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to the formation of a highly polar excited state, often referred to as the ICT state.

The emission from this ICT state is typically characterized by a large Stokes shift and strong solvatochromism. In the context of pyrazole derivatives, the pyrazole ring can act as part of the conjugated bridge, and suitable donor and acceptor substituents can be introduced to facilitate ICT. For example, in (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP), an ICT process between the N1-phenyl donor and the styryl acceptor has been reported. rsc.org The aromatization of the pyrazoline ring in the corresponding pyrazole (DSP) was found to inhibit this ICT process. rsc.org

Photoinduced electron transfer (PET) is another important photophysical process that can influence the fluorescence properties of molecules. PET can act as a fluorescence quenching mechanism. In a typical PET sensor, a fluorophore is linked to a receptor unit via a short spacer. In the absence of an analyte, photoexcitation of the fluorophore can lead to electron transfer from the receptor to the fluorophore (or vice versa), quenching the fluorescence. Upon binding of an analyte to the receptor, the energetics of the PET process are altered, often inhibiting the quenching and leading to a "turn-on" of fluorescence.

In the context of pyrazole derivatives, PET has been utilized in the design of fluorescent chemosensors. For instance, the fluorescence enhancement observed in a fused pyrazole derivative upon binding with fluoride ions has been linked to the modulation of a PET process.

Correlation between Electronic Structure and Photophysical Characteristics

The photophysical properties of substituted pyrazoles are intrinsically linked to their electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the absorption and emission wavelengths. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the lowest electronic transition.

Substituents on the pyrazole ring can significantly alter the energies of these frontier molecular orbitals. Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. By strategically placing these substituents, the HOMO-LUMO gap can be tuned, thereby controlling the absorption and emission wavelengths.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the electronic structure of pyrazole derivatives and to rationalize their observed photophysical properties. These calculations can provide insights into the nature of the electronic transitions, the distribution of electron density in the ground and excited states, and the magnitude of the change in dipole moment upon excitation. For example, theoretical studies on a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole derivative have used HOMO and LUMO values to understand its electrophilic character and stability. pjoes.com

Applications of 1 Ethyl 5 Methoxymethyl 1h Pyrazole in Catalysis and Coordination Chemistry

Role of Pyrazole (B372694) Derivatives as Chelating Ligands

Pyrazole derivatives are highly valued as ligands in coordination chemistry due to their versatile electronic properties and structural diversity. nih.govresearchgate.net These five-membered aromatic N-heterocycles can be readily functionalized, allowing for the fine-tuning of their steric and electronic characteristics to meet the specific requirements of a metal-binding site. researchgate.netias.ac.in The presence of two adjacent nitrogen atoms—one pyridinic (basic) and one pyrrolic (potentially acidic or substituted)—is central to their function. This arrangement allows them to act as effective chelating agents, forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.net

The ability of the pyrazole ring to be easily constructed and modified has led to a vast library of pyrazole-based ligands. nih.gov These ligands are integral to various applications, from materials science and bioinorganic chemistry to homogeneous catalysis. nih.gov The chelation of a pyrazole to a metal center can enhance the acidity of the N-H proton in N-unsubstituted pyrazoles, a key feature in designing proton-responsive complexes and catalysts. nih.gov

Design and Synthesis of Metal-Pyrazole Complexes

The synthesis of metal-pyrazole complexes is a cornerstone of modern coordination chemistry, driven by the ligands' adaptability. researchgate.net A common strategy involves the direct reaction of a pyrazole derivative with a metal salt in a suitable solvent. For instance, mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with cadmium, copper, and iron have been synthesized by reacting the ligand with the corresponding metal nitrate (B79036) or chloride salt in an aqueous ethanol (B145695) solution. nih.gov

A rational approach to creating robust and catalytically active complexes is to incorporate pyrazole moieties into polydentate ligand frameworks, such as pincer ligands. nih.gov Pincer-type ligands, like 2,6-bis(1H-pyrazol-3-yl)pyridines, rigidly hold the pyrazole units in a specific geometry around the metal center, which is crucial for enabling cooperative reactivity between the metal and the ligand. nih.gov The synthesis of these more complex ligands often involves multi-step organic procedures, such as the condensation of hydrazine (B178648) hydrate (B1144303) with a benzodiazepine (B76468) precursor to yield a pyrazole-acetamide ligand. nih.gov The resulting complexes can be isolated as stable, often crystalline, solids and are characterized using techniques like single-crystal X-ray diffraction, spectroscopy, and elemental analysis. nih.govnih.gov

Coordination Modes and Ligand Denticity

The versatility of pyrazole-based ligands is evident in their diverse coordination modes and variable denticity. researchgate.netresearchgate.net Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Pyrazoles can be incorporated into bidentate, tridentate, or even higher-denticity frameworks. core.ac.ukiiste.org

Common coordination modes for pyrazole derivatives include:

Monodentate: A single pyrazole ring can coordinate to a metal center through its sp2-hybridized nitrogen atom. researchgate.net

Bidentate/Polydentate Chelation: When pyrazole is part of a larger molecule with other donor groups (e.g., pyridine, phosphine, amine), it can form a stable chelate ring with the metal. researchgate.netcore.ac.uk For example, 2-(1H-pyrazol-3-yl)pyridine acts as a bidentate N,N-donor.

Bridging: The pyrazolate anion, formed upon deprotonation of an N-unsubstituted pyrazole, can bridge two metal centers in an exo-bidentate fashion, leading to the formation of di- or polynuclear complexes. nih.gov This bridging capability is a hallmark of pyrazolate chemistry.

The coordination number of the resulting metal complexes can range from two to eight, leading to a wide variety of geometries, including square planar, tetrahedral, and octahedral arrangements. researchgate.netias.ac.iniiste.org

Homogeneous Catalysis Mediated by Pyrazole Ligands

Pyrazole-based ligands have proven to be highly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. nih.gov Their ability to stabilize various metal oxidation states and their direct involvement in reaction mechanisms make them valuable components of catalytic systems. rsc.orgresearchgate.net Both N-unsubstituted (protic) and N-substituted pyrazoles are used, with protic pyrazoles offering unique opportunities for metal-ligand cooperation. nih.gov

Catalytic Transformations (e.g., Transfer Hydrogenation, Aerobic Oxidation)

Transfer Hydrogenation: This reaction involves the transfer of hydrogen from a donor molecule (like an alcohol) to a substrate (such as a ketone or nitrile), and pyrazole-ligated complexes are potent catalysts for this transformation. core.ac.uk Ruthenium and manganese complexes bearing pyrazole-containing ligands have shown high efficiency. nih.govrsc.org For example, ruthenium(II) complexes with a P–N chelate protic pyrazole ligand can effectively promote the transfer hydrogenation of ketones, nitriles, alkenes, and esters using 2-propanol as the hydrogen source. nih.gov Similarly, a manganese-based catalytic system using a pyrazole ligand has been developed for the transfer hydrogenation of a broad range of alcohols. rsc.orgresearchgate.net

Metal CenterLigand TypeSubstrateH-SourceCatalyst Performance
Ruthenium(II)P-N Chelate Protic PyrazoleAcetophenone2-PropanolEfficient reduction
Ruthenium(II)P-N Chelate Protic PyrazoleNitriles, Alkenes, Esters2-PropanolSuccessful reduction
Manganese(I)Pyrazole-basedKetones2-PropanolGood to excellent yields
Iridium(III)2-(1H-pyrazol-3-yl)pyridineKetones (asymmetric)Protic PyrazolesCatalyzes asymmetric transfer

Aerobic Oxidation: Utilizing molecular oxygen from the air as the oxidant is a key goal in green chemistry. Pyrazole-ligated metal complexes have been employed as catalysts for various aerobic oxidation reactions. research-nexus.net Copper complexes with pyrazole-based ligands, for instance, have demonstrated excellent catalytic activity for the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. research-nexus.net In some systems, metal-free catalysis is also possible; a biomimetic flavin and iodine combination can catalyze the aerobic oxidative sulfenylation of pyrazolones and pyrazoles, using air as the sole oxidant and producing only water as a byproduct. acs.org

Mechanistic Insights into Metal-Ligand Cooperation

A key concept that has emerged from the study of pyrazole-based catalysts is metal-ligand cooperation (MLC). numberanalytics.comresearchgate.net In MLC, the ligand is not a passive spectator but actively participates in bond activation and formation during the catalytic cycle. nih.govnumberanalytics.com Protic pyrazole ligands are particularly well-suited for this role. nih.gov

The N-H group on a coordinated protic pyrazole can act as a proton shuttle. The catalytic cycle may involve the deprotonation of the pyrazole to a pyrazolate, which alters the electronic properties of the metal center and opens a coordination site. This pyrazole-pyrazolate interconversion can facilitate substrate binding and subsequent transformations. nih.gov For example, in some hydrogenation reactions, the heterolytic cleavage of a dihydrogen molecule occurs across the metal center and the pyrazolate nitrogen. numberanalytics.com This cooperative mechanism, where both the metal and the ligand are directly involved, can lower the activation energy of the reaction and lead to more efficient catalysis compared to systems where the ligand is merely a spectator. nih.govresearchgate.net Theoretical calculations and kinetic studies have provided evidence for this synergistic action, showing how the pyrazole N-H group can promote bond cleavage through hydrogen bonding or act as an acid-base catalyst in subsequent steps. nih.gov

Integration of Pyrazole Moieties into Metal-Organic Frameworks (MOFs) for Catalytic Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes linked by organic ligands. The incorporation of pyrazole derivatives as linkers has led to the development of highly stable and functional MOFs. researchgate.net Pyrazolate-based MOFs are noted for their exceptional stability, often attributed to the strong metal-nitrogen coordination bonds formed. acs.org This robustness makes them suitable for use as heterogeneous catalysts under potentially harsh reaction conditions. acs.org

The pores within these MOFs can be tailored in size and functionality, and the framework itself can participate in catalysis. researchgate.netresearchgate.net For example, a pyrazolate MOF named PCN-300, which contains copper-porphyrin centers, has been shown to be an efficient and recyclable catalyst for challenging C-H activation reactions. acs.org In this system, control experiments revealed a synergistic effect between the MOF framework and the active metal sites, highlighting that the pyrazolate structure is not just a scaffold but a contributor to the catalytic activity. acs.org Furthermore, the uncoordinated nitrogen atoms of pyrazole rings within the MOF channels can act as Lewis basic sites, providing an affinity for specific molecules and enhancing catalytic performance or selective adsorption. rsc.org

Impact of N-Substitution on Ligand Behavior and Catalytic Performance

The identity of the substituent at the N1 position of the pyrazole ring is a critical determinant of the ligand's properties and, consequently, the performance of its metal complexes in catalysis. In the case of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, the N-ethyl group exerts a distinct influence on both the steric and electronic characteristics of the ligand, which in turn modulates the stability, activity, and selectivity of the resulting catalysts. A comparative analysis with other N-substituted pyrazole ligands reveals the nuanced role of the N-ethyl moiety.

The behavior of a pyrazole-based ligand in a catalytic system is primarily governed by a combination of steric hindrance and the electron-donating or withdrawing nature of its substituents. The N-substituent, in particular, can directly impact the coordination geometry of the metal center and the electronic density at the coordinating nitrogen atom.

Steric Effects:

The size of the N-alkyl group can significantly influence the steric environment around the metal center. The N-ethyl group in this compound is larger than a methyl group but smaller than bulkier substituents like tert-butyl. This intermediate size can be advantageous in catalysis.

Comparison with N-methyl analogues: The ethyl group provides greater steric bulk than a methyl group. This increased steric hindrance can influence the coordination number of the metal complex, potentially favoring lower coordination numbers. It can also create a more defined chiral pocket around the metal center in asymmetric catalysis, which can lead to enhanced enantioselectivity.

Comparison with N-tert-butyl analogues: Compared to a much bulkier group like tert-butyl, the ethyl group imposes less steric crowding. This can allow for more flexible coordination geometries and may prevent the complete blocking of substrate access to the catalytic site, which can sometimes be a limitation with very bulky ligands.

Electronic Effects:

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). The N-ethyl group in this compound is therefore expected to increase the electron density on the pyrazole ring compared to an N-H or N-aryl substituted pyrazole.

Increased Donor Strength: The electron-donating nature of the ethyl group enhances the Lewis basicity of the coordinating nitrogen atom (N2). This stronger donation to the metal center can lead to more stable metal-ligand bonds.

Modulation of Redox Properties: By increasing the electron density at the metal center, the N-ethyl group can influence the redox potential of the catalyst. This is particularly important in catalytic cycles that involve changes in the oxidation state of the metal.

The following table summarizes the expected qualitative impact of different N-substituents on the properties of a pyrazole ligand, using the N-ethyl group of this compound as a reference point.

N-SubstituentRelative Steric BulkElectronic EffectExpected Impact on Ligand BehaviorPotential Catalytic Consequence
-CH3 (Methyl)SmallerWeakly Electron-DonatingLess steric hindrance, slightly weaker donorHigher activity, potentially lower selectivity
-CH2CH3 (Ethyl)ReferenceElectron-DonatingModerate steric hindrance and donor strengthBalanced activity and selectivity
-CH(CH3)2 (Isopropyl)LargerMore Electron-DonatingIncreased steric hindrance, stronger donorPotentially higher selectivity, may have lower activity
-C(CH3)3 (tert-Butyl)Significantly LargerStrongly Electron-DonatingHigh steric hindrance, strong donorHigh selectivity, potential for catalyst deactivation
-C6H5 (Phenyl)Larger (Planar)Electron-Withdrawing (Inductive) / π-effectsSteric effects depend on orientation, weaker donorAltered electronic properties of the catalyst

Synergistic Effects and Catalytic Performance:

Detailed research findings on the catalytic applications of complexes bearing the this compound ligand would be necessary to provide specific quantitative data. However, based on the well-established principles of ligand design in catalysis, it can be inferred that the N-ethyl substituent provides a valuable balance of steric and electronic properties, making it a promising ligand component for a variety of catalytic transformations.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-5-(methoxymethyl)-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of β-dicarbonyl precursors with hydrazine derivatives. For example, cyclocondensation of methoxymethyl-substituted β-ketoesters with ethylhydrazine under reflux in ethanol yields the pyrazole core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (2–7 hours), and stoichiometric ratios (e.g., 1:1.2 hydrazine:precursor) to maximize yields (reported 63–75%) . Post-synthesis purification often employs recrystallization from ethanol or silica gel chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Identify substituent environments. For example, methoxymethyl protons appear as singlets at δ 3.25–4.36 ppm, while pyrazole ring protons resonate at δ 7.50–8.20 ppm .
  • UV-Vis : Detect π→π* transitions (205–250 nm for pyrazole rings) and N=N bonds (364 nm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 155–170) and fragmentation patterns .

Advanced Research Questions

Q. How can tautomeric equilibria in pyrazole derivatives complicate spectral interpretation, and what strategies resolve these ambiguities?

Tautomerism (e.g., keto-enol or 3-/5-substitution) alters NMR/UV profiles. For instance, 3-(4-fluorophenyl)-1H-pyrazole and its 5-substituted tautomer coexist in crystals, requiring single-crystal X-ray diffraction (SCXRD) for unambiguous assignment . Dynamic NMR at variable temperatures or DFT calculations can also distinguish tautomers by analyzing energy barriers .

Q. What crystallographic challenges arise during structure refinement of this compound derivatives, and how are they addressed?

  • Disorder : Ethyl or methoxymethyl groups may exhibit positional disorder. Use SHELXL’s PART instruction to model split occupancies (e.g., 0.508:0.492 ratio in disordered ethyl groups) .
  • Twinning : High-resolution data (≤0.8 Å) and the TWIN/BASF commands in SHELX are critical for resolving twinned crystals .
  • Hydrogen Bonding : Mercury CSD’s Materials Module identifies R22(8) motifs and π-stacking interactions stabilizing supramolecular architectures .

Q. How can functionalization of the methoxymethyl group expand the compound’s utility in medicinal chemistry?

  • Boronation : Introduce a dioxaborolane group via Suzuki-Miyaura coupling for PET tracer development (e.g., 1-ethyl-5-(dioxaborolanyl)-1H-pyrazole) .
  • Acylation : React with acetic anhydride to form acetamide derivatives, enhancing bioavailability (yields: 63–64%) .

Q. What methodologies are effective in analyzing bioactivity contradictions among structurally similar pyrazoles?

  • Structure-Activity Relationship (SAR) : Compare EC50 values against microbial targets. For example, 5-ethyl-4-phenyl-1H-pyrazol-3-one shows antifungal activity (MIC: 8 µg/mL), while methoxymethyl analogs may exhibit reduced potency due to steric hindrance .
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or kinase targets, correlating docking scores with experimental IC50 data .

Methodological Considerations

Q. How should researchers design experiments to validate synthetic intermediates or byproducts?

  • HPLC-MS : Monitor reaction progress with C18 columns (ACN/water gradient) to detect intermediates (e.g., β-dicarbonyl precursors at m/z 200–250) .
  • TLC Spiking : Co-spot crude mixtures with authentic standards to confirm intermediate retention factors .

Q. What computational tools are recommended for predicting physicochemical properties of novel pyrazole derivatives?

  • LogP/H-Bonding : Use MarvinSketch or ACD/Labs to estimate hydrophobicity and solubility .
  • Tautomer Energy : Gaussian 16 with B3LYP/6-311+G(d,p) calculates relative stability of keto/enol forms .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental NMR chemical shifts be reconciled?

  • Solvent Effects : Simulate DMSO-d6 or CDCl3 environments with COSMO-RS in ORCA .
  • Dynamic Effects : Include conformational averaging in DFT models if rotamers exist (e.g., methoxymethyl rotation) .

Q. Why might X-ray-derived bond lengths differ from computational predictions?

  • Crystal Packing : Intermolecular forces (e.g., N–H···O bonds) compress C=O bonds by 0.01–0.03 Å versus gas-phase DFT values .
  • Thermal Motion : High ADP values (>0.1 Ų) indicate dynamic disorder, requiring TLS refinement in SHELXL .

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